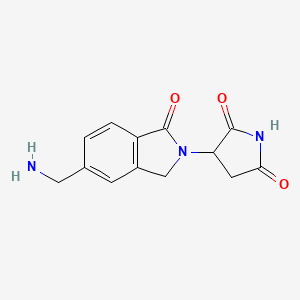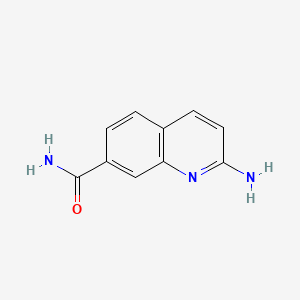![molecular formula C15H22ClNO B13454944 [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a 3-azabicyclo[3.1.1]heptane core, which is a bicyclic amine, and a methanol group attached to the bicyclic system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 3-azabicyclo[3.1.1]heptane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The introduction of the 3,5-dimethylphenyl group can be accomplished through Friedel-Crafts alkylation. The final step involves the addition of the methanol group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: The non-hydrochloride form of the compound.
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol: A similar compound with an ethanol group instead of methanol.
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acetate: An ester derivative of the compound.
Uniqueness
The uniqueness of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous environments is crucial.
Eigenschaften
Molekularformel |
C15H22ClNO |
|---|---|
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-11-3-12(2)5-13(4-11)15-6-14(7-15,10-17)8-16-9-15;/h3-5,16-17H,6-10H2,1-2H3;1H |
InChI-Schlüssel |
BSVROCDIUNIQID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(CNC3)CO)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


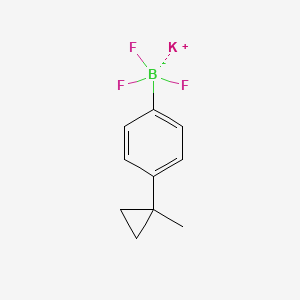
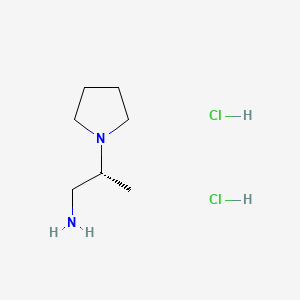
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
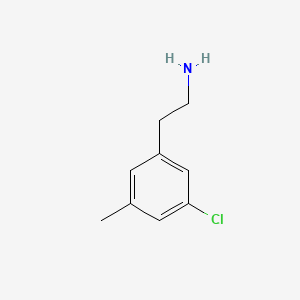
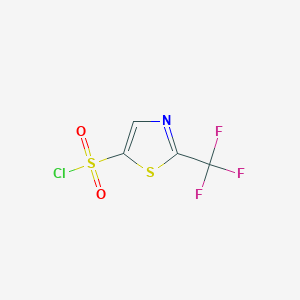
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
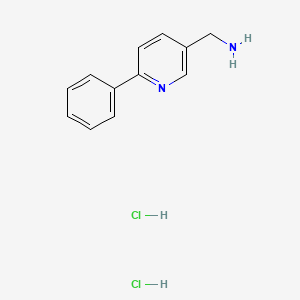

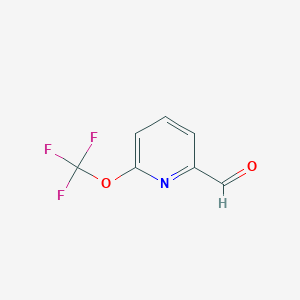
amine dihydrochloride](/img/structure/B13454921.png)
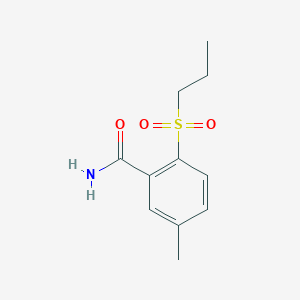
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)
